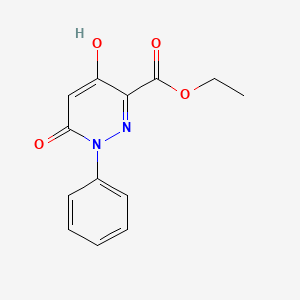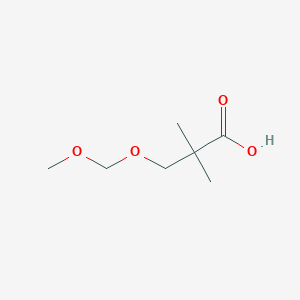
2,2-Dimethylhex-5-yn-1-ol
概要
説明
“2,2-Dimethylhex-5-yn-1-ol” is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O/c1-4-5-6-8(2,3)7-9/h1,9H,5-7H2,2-3H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
科学的研究の応用
Polymorphism and Dynamics Studies
- 2,2-dimethylbutan-1-ol, a related compound to 2,2-Dimethylhex-5-yn-1-ol, demonstrates complex solid-state polymorphism and relaxational dynamics. It exhibits three orientationally disordered crystalline phases, isotropic liquid, ordered crystal, and notable glass transition anomalies. These properties are significant in understanding phase transitions and material properties (Juszyńska-Gałązka et al., 2013).
Peroxyl-Radical-Scavenging Activity
- 2,6-dimethyl-5-hepten-2-ol and its analogues, structurally similar to this compound, show peroxyl radical scavenging activity. This suggests potential antioxidant properties useful in pharmaceutical and cosmetic applications (Stobiecka et al., 2016).
Catalytic Applications
- A derivative of this compound has been used as an organocatalyst in asymmetric Michael addition reactions. This highlights its potential in facilitating specific chemical reactions with high yield and enantioselectivity (Cui Yan-fang, 2008).
Chemical Reactivity Studies
- The study of radical cations of compounds similar to this compound can provide insights into stereoelectronic effects influencing chemical reactivity. This is crucial for understanding molecular interactions in various chemical processes (Bellanova et al., 2002).
Enantioselective Synthesis
- The compound 2-methylbut-3-yn-2-ol, structurally similar to this compound, has been used in CuBr-catalyzed synthesis of chiral propargylamines. This demonstrates the potential of such compounds in enantioselective chemical synthesis (Fan & Ma, 2013).
Hydrogenation Studies
- In hydrogenation studies, compounds like 3,7-dimethyloctaen-6-yn-1-ol-3, which are related to this compound, have been explored for potential applications in synthetic chemistry, particularly in the synthesis of natural oils and cosmetic products (Matveeva et al., 2005).
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,2-Dimethylhex-5-yn-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 leads to the formation of hydroxylated metabolites, which can further participate in various metabolic pathways . Additionally, this compound has been observed to interact with proteins involved in cellular signaling, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation and survival. Moreover, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial effects on cellular function . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound undergoes hydroxylation to form hydroxylated metabolites, which can further participate in various biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2,2-dimethylhex-5-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-5-6-8(2,3)7-9/h1,9H,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQCLXAJYKWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892875-17-1 | |
| Record name | 2,2-dimethylhex-5-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)
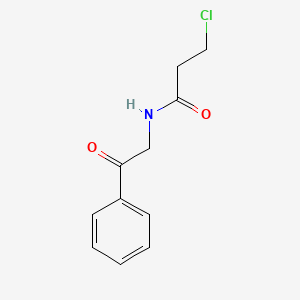
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
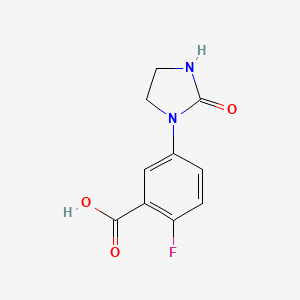
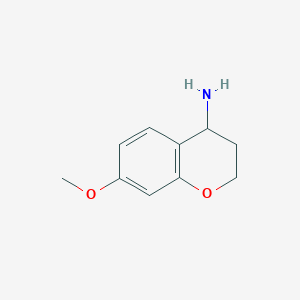

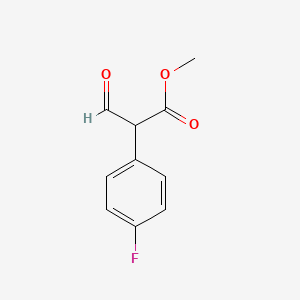


![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)
